![molecular formula C13H16ClNO B2714807 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide CAS No. 123827-90-7](/img/structure/B2714807.png)
3-(4-chlorophenyl)-N,N-diethylprop-2-enamide
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Description
3-(4-chlorophenyl)-N,N-diethylprop-2-enamide, also known as CDEP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDEP belongs to the class of enamide compounds and has been found to possess various biological activities that make it a promising candidate for drug development.
Scientific Research Applications
Organometallic Complexes
In a related context, (E)-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide could serve as a ligand in organometallic complexes. These complexes often exhibit unique reactivity and catalytic behavior. Researchers have synthesized transition metal complexes with similar ligands, leading to applications in catalysis and material science .
Nonlinear Optical Properties
The compound’s conjugated system may contribute to its nonlinear optical behavior. Researchers have studied related chalcone derivatives and found increased second harmonic generation (SHG) efficiency. Investigating (E)-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide for SHG applications could be promising .
Agrochemicals and Pesticides
Given the chlorophenyl substituent, (E)-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide might have applications in agrochemicals. It could serve as a starting point for designing novel pesticides or herbicides.
Hammud, H. H., Wehbie, M., Abdul-Ghani, M. M., Gal, Z. A., Sheikh Abdul Hamid, M. H., & Sheikh, N. S. (2023). Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)- (4-Chlorophenyl)-N- (3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. Inorganics, 11(1), 18. DOI: 10.3390/inorganics11010018
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-10H,3-4H2,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPWCIRTQWZMBD-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N,N-diethylprop-2-enamide |
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